

Recovery studies for Darifenacin Impurity A in API

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Compound of Interest

Compound Name: *Darifenacin Impurity A*

CAS No.: *1048979-16-3*

Cat. No.: *B601931*

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Analytical Comparison Guide: Recovery Studies for **Darifenacin Impurity A** in API

Executive Summary

Darifenacin hydrobromide is a potent M3-selective receptor antagonist utilized in the management of overactive bladder. During its synthesis and shelf-life, the Active Pharmaceutical Ingredient (API) is susceptible to degradation—most notably forming (Darifenacin Carboxylic Acid) under acidic hydrolysis conditions[1][2]. Accurate quantification of this impurity is critical for regulatory compliance under ICH Q2(R1) guidelines. This guide objectively compares two dominant analytical methodologies—conventional RP-HPLC-UV and stability-indicating UPLC-PDA—for the recovery of Impurity A from the API matrix, providing actionable, step-by-step protocols designed as self-validating systems.

Chemical Profile & Analytical Causality

Darifenacin Impurity A (CAS: 1048979-16-3) is chemically identified as (S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic Acid[3][4].

The Analytical Challenge: Darifenacin API is highly basic (pKa ~9.2), whereas Impurity A contains a free carboxylic acid group, making it highly polar and hydrophilic[5]. When performing recovery studies, the massive concentration of the API matrix (often spiked at 800–1000 µg/mL) can cause severe ion suppression or peak distortion for the early-eluting Impurity A.

Causality of Method Design: The choice of stationary phase and mobile phase pH is the primary causal factor dictating recovery accuracy. A carefully controlled pH (e.g., pH 6.5) is required to manage the ionization state of the carboxylic acid, preventing peak tailing, avoiding co-elution with the void volume, and ensuring robust recovery[5].

Comparative Methodologies for Impurity A Recovery

Method A: Conventional RP-HPLC-UV (Isocratic)

- Mechanism: Utilizes a (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of 0.05 M ammonium acetate (pH 7.2) and methanol/acetonitrile[1].
- Performance Insight: While simple and widely accessible, the near-neutral pH (7.2) means Impurity A is fully ionized. It elutes very close to the void volume, which can lead to matrix interference from the API and slightly lower recovery precision at the Limit of Quantitation (LOQ) level[1].

Method B: Stability-Indicating UPLC-PDA (Gradient)

- Mechanism: Employs an (100 × 2.1 mm, 1.7 µm) with a gradient of phosphate buffer (pH 6.5) and acetonitrile[5].
- Performance Insight: The sub-2-micron particles provide superior theoretical plates, resolving the polar Impurity A from the API matrix completely. The gradient approach sharpens the peak, yielding higher recovery accuracy (closer to 100%) and significantly lower %RSD[5].

Step-by-Step Experimental Protocol: Accuracy & Recovery Spiking

To ensure a self-validating system, the recovery protocol must account for any endogenous Impurity A already present in the API batch. The following protocol is standardized for a specification limit of 0.15% relative to an API working concentration of 800 µg/mL[1].

Step 1: Preparation of Standard Stock Solutions

- Accurately weigh 1.2 mg of **Darifenacin Impurity A** reference standard.
- Dissolve in 100 mL of diluent (Mobile Phase A:B, 50:50 v/v) to create a 12 µg/mL stock solution.

Step 2: Preparation of Unspiked API Solution (Control)

- Weigh 80 mg of Darifenacin HBr API.
- Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent (API concentration = 800 µg/mL).

Step 3: Spiking Protocol (Triplicate Preparations)

- 50% Level: To 80 mg of API, add 5.0 mL of Impurity A stock solution. Make up to 100 mL (Spiked Impurity A = 0.6 µg/mL).
- 100% Level (Specification): To 80 mg of API, add 10.0 mL of Impurity A stock solution. Make up to 100 mL (Spiked Impurity A = 1.2 µg/mL).
- 150% Level: To 80 mg of API, add 15.0 mL of Impurity A stock solution. Make up to 100 mL (Spiked Impurity A = 1.8 µg/mL).

Step 4: Chromatographic Analysis & Self-Validation

- Inject Diluent (Blank) → Inject Unspiked API → Inject Spiked Samples.
- Causality Check: The blank confirms no diluent interference. The Unspiked API quantifies the baseline Impurity A to prevent false-positive inflation of recovery data.
- Calculation: % Recovery = $\frac{\text{Theoretical Spiked Area} - \text{Total Area in Unspiked}}{\text{Total Area in Spiked}} \times 100$.

Quantitative Data Comparison

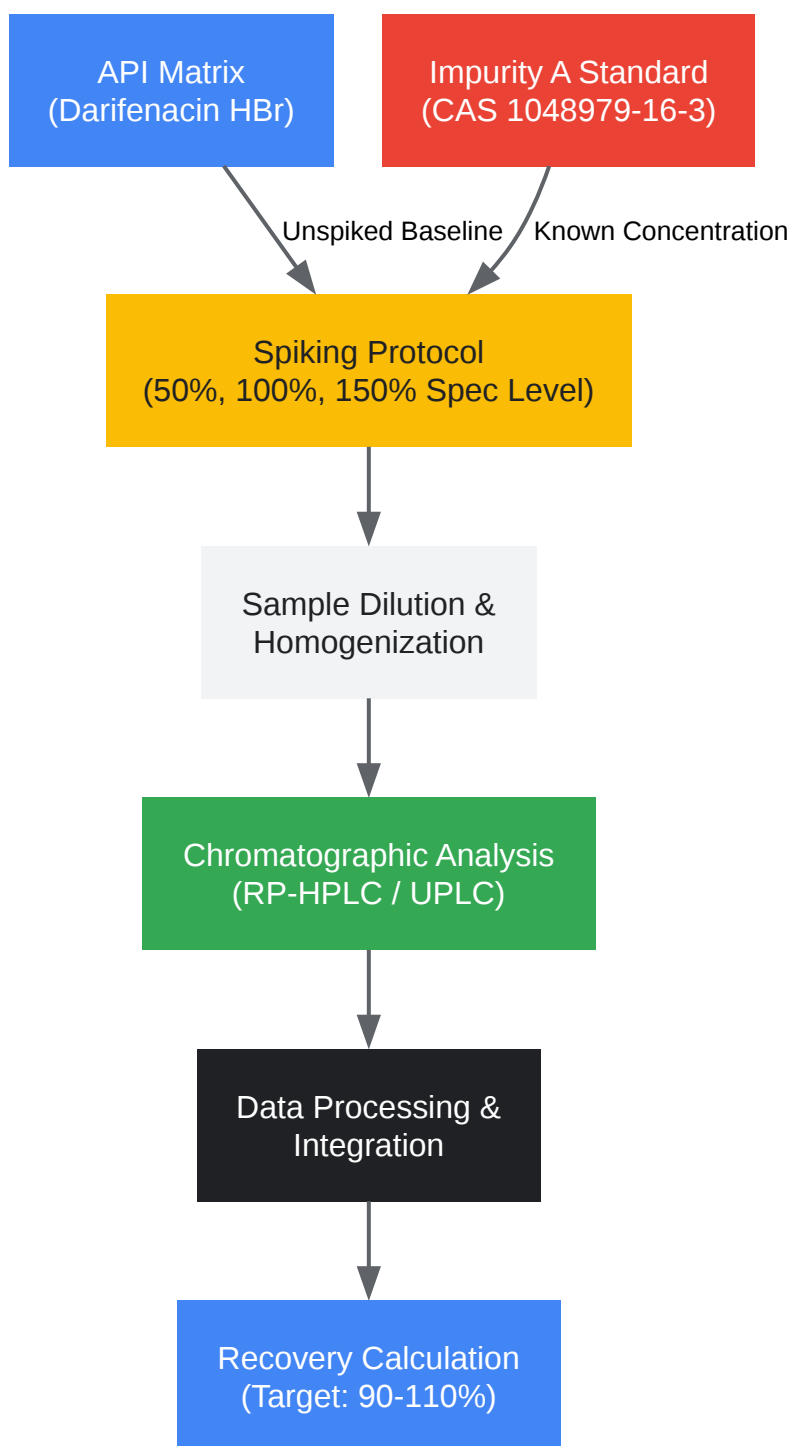
The following table synthesizes the recovery performance of both methods based on validated experimental data[1][5].

Parameter	Method A: RP-HPLC-UV (Isocratic)	Method B: UPLC-PDA (Gradient)
Stationary Phase	C8 (250 × 4.6 mm, 5 μm)	BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase pH	pH 7.2 (Ammonium Acetate)	pH 6.5 (Phosphate Buffer)
Recovery at 50% Level	97.4% ± 1.8%	99.1% ± 0.9%
Recovery at 100% Level	98.2% ± 1.5%	99.8% ± 0.7%
Recovery at 150% Level	98.8% ± 1.2%	99.5% ± 0.8%
Overall %RSD	1.2% - 1.8%	0.7% - 0.9%
Matrix Interference	Moderate (Early elution)	Minimal (Baseline resolved)

Conclusion: While Method A successfully meets the ICH Q2(R1) acceptance criteria (90-110% recovery, %RSD < 5.0%), Method B demonstrates superior precision. The BEH C18 column's ability to handle a slightly acidic pH (6.5) without peak tailing ensures that the polar Impurity A is tightly focused, minimizing integration errors[5].

Workflow Visualization

The following diagram illustrates the logical workflow of the self-validating recovery study, highlighting the critical pathways from matrix preparation to final calculation.



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Self-validating workflow for **Darifenacin Impurity A** recovery studies.

References

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